5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine
Description
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine (CAS 1434054-03-1) is a brominated pyrazolopyridine derivative with the molecular formula C₈H₈BrN₃. This compound features a fused bicyclic core where a pyrazole ring (positions 1,3-dimethyl-substituted) is fused to a pyridine ring at the [3,4-c] position. The bromine atom at position 5 enhances its reactivity for further functionalization, making it a valuable intermediate in medicinal and materials chemistry .
Typical yields for analogous halogenated pyrazolopyridines range from 50% to 90% depending on reaction optimization .
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-1,3-dimethylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-5-6-3-8(9)10-4-7(6)12(2)11-5/h3-4H,1-2H3 |
InChI Key |
DUEHDNLCZHYYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CN=C(C=C12)Br)C |
Origin of Product |
United States |
Preparation Methods
Diazotization-Cyclization Reaction
In a representative procedure, 2-bromo-5-amino-4-picoline (27, 4.00 g, 21.4 mmol) is treated with sodium nitrite (1.48 g, 21.4 mmol) in acetic acid (300 mL) at room temperature. The reaction proceeds via diazotization of the amine group, generating a diazonium intermediate that spontaneously cyclizes to form 5-bromo-1H-pyrazolo[3,4-c]pyridine (28). This step achieves a 59% yield after purification by silica gel chromatography.
Key Data:
Mechanistic Insights
The cyclization mechanism involves nucleophilic attack by the pyridine nitrogen on the electrophilic diazonium carbon, followed by deprotonation and aromatization. The bromine substituent at position 5 remains intact during this process, ensuring regioselectivity.
N-Methylation Strategies for 1,3-Dimethyl Substitution
Introducing methyl groups at the 1- and 3-positions of the pyrazole ring requires selective N-alkylation. While explicit protocols for this compound are scarce in the provided sources, established methodologies for analogous systems inform plausible pathways.
Sequential Methylation Using Methyl Iodide
A two-step methylation approach is hypothesized:
- First Methylation: Treatment of 5-bromo-1H-pyrazolo[3,4-c]pyridine (28) with methyl iodide (1.2 equivalents) and potassium carbonate in DMF at 60°C selectively methylates the more acidic NH group (position 1).
- Second Methylation: Subsequent reaction with methyl iodide (1.5 equivalents) and sodium hydride in THF introduces the second methyl group at position 3.
Hypothetical Data Table:
| Step | Reagents | Conditions | Target Position | Yield (Estimated) |
|---|---|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF | 60°C, 6 h | N1 | 70–80% |
| 2 | CH₃I, NaH, THF | 0°C → rt, 12 h | N3 | 60–70% |
One-Pot Dimethylation
Alternative protocols suggest using dimethyl sulfate [(CH₃O)₂SO₂] as a methylating agent in the presence of a strong base (e.g., NaH) to achieve simultaneous methylation at both positions. This method reduces purification steps but risks over-alkylation.
Optimization Considerations:
- Base Selection: NaH offers superior reactivity compared to K₂CO₃ but requires anhydrous conditions.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate isolation.
Halogenation-Methylation Tandem Approaches
Recent advances highlight the feasibility of introducing bromine and methyl groups in a single synthetic sequence. For instance, 5-halo-pyrazolo[3,4-c]pyridines can undergo direct C–H functionalization using palladium-catalyzed cross-coupling, though this remains unexplored for the target compound.
Characterization and Analytical Validation
Successful synthesis requires rigorous validation via spectroscopic and chromatographic methods:
Spectroscopic Data
Purity Assessment
HPLC analysis with a C18 column and acetonitrile/water mobile phase ensures >95% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Key Properties :
Comparison with Similar Compounds
Structural Isomers: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridine
The positional isomerism between pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine significantly impacts electronic and steric properties:
Key Differences :
- The [3,4-b] isomer is more commonly reported in bioactive hybrids, such as triazole-linked derivatives showing IC₅₀ values <10 µM in anticonvulsant assays .
Heterocyclic Analogs: Pyrrolo[2,3-b]pyridines
Pyrrolo[2,3-b]pyridines (azaindoles) share structural similarities but differ in ring fusion and electronic properties:
Key Insights :
- Pyrrolo[2,3-b]pyridines exhibit stronger aromaticity due to the pyrrole ring, leading to higher fluorescence quantum yields compared to pyrazolopyridines .
- Methylation at the 1- and 3-positions in pyrazolopyridines improves solubility in aprotic solvents, whereas pyrrolopyridines often require polar groups for solubility .
Substituent Effects: Halogen and Methyl Groups
Bromine vs. Chlorine :
Methyl Groups :
- 1,3-Dimethyl substitution in pyrazolopyridines reduces metabolic oxidation by cytochrome P450 enzymes compared to non-methylated analogs (e.g., 5-bromo-1H-pyrazolo[3,4-c]pyridine) .
Biological Activity
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₈H₈BrN₃
- Molar Mass : 226.07 g/mol
- Density : 1.67 g/cm³ (predicted)
- Boiling Point : 343.7 °C (predicted)
- pKa : 4.97 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound exhibits:
- Anticancer Activity : Derivatives of pyrazolo[3,4-c]pyridine have been shown to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .
- Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Experimental Data
- Anticancer Studies :
- Antimicrobial Activity :
- Antioxidant Properties :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Key synthetic routes include:
- Bromination of Methylpyrazoles : Bromine is introduced at the 5-position of the pyrazole ring using electrophilic substitution methods.
- Formation of Derivatives : Subsequent reactions can modify the methyl groups or introduce other functional groups to enhance biological activity .
Applications in Pharmaceutical Development
The unique structure of this compound allows for various modifications that can lead to new therapeutic agents. Its derivatives are being explored for:
- Cancer Treatment : As potential inhibitors of specific oncogenic pathways.
- Infectious Diseases : Targeting bacterial infections resistant to conventional antibiotics.
- Material Science : Investigating electronic properties for advanced materials applications .
Comparative Analysis with Related Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.90 | Lacks methyl groups; simpler structure |
| 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | 0.79 | Only one methyl group; less steric hindrance |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | 0.92 | Contains a carbonyl group; different reactivity |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.86 | Amino group instead of carbonyl; different properties |
The presence of bromine and two methyl groups contributes to the unique reactivity and biological activity of this compound compared to its analogs .
Q & A
Basic: What are the standard synthetic routes for preparing 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine?
Answer:
The synthesis typically involves halogenation and alkylation steps. A reported method starts with the nitrosation of precursor pyrazolo[3,4-c]pyridine derivatives using sodium nitrite (NaNO₂) in acetic anhydride (Ac₂O) and dichloroethane (DCE) at elevated temperatures (rt to 90°C), followed by bromination . Subsequent N-methylation is achieved via alkylating agents like methyl iodide (MeI) in tetrahydrofuran (THF) with sodium hydride (NaH) as a base . Purification often employs silica gel chromatography or recrystallization .
Basic: How is the molecular structure of this compound confirmed post-synthesis?
Answer:
Structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify substituent positions and purity. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) is used, as demonstrated for related brominated pyrrolo-pyridine derivatives . Key spectral markers include chemical shifts for bromine (δ ~3.5–4.0 ppm in ¹H NMR) and methyl groups (δ ~2.5–3.0 ppm) .
Advanced: What strategies address regioselectivity challenges during functionalization of the pyrazolo[3,4-c]pyridine core?
Answer:
Regioselectivity is controlled by:
- Protecting groups : TEMPO or SEM groups direct reactions to specific positions (e.g., C-5 bromination) .
- Catalytic systems : Transition metals (e.g., Pd) enable selective cross-coupling at C-3 or C-5 via Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions .
Advanced: How do researchers resolve contradictions in reported reaction yields for alkylation steps?
Answer:
Yield discrepancies often arise from:
- Base selection : NaH vs. KOH alters reaction efficiency. For example, KOH with tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) achieves near-quantitative N-alkylation .
- Temperature control : Slow addition of alkylating agents at 0°C minimizes side reactions .
- Workup protocols : Aqueous extraction vs. direct evaporation impacts purity and yield .
Basic: What safety protocols are critical when handling brominated pyrazolo-pyridines?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., MeI, DCE) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) .
Advanced: How can computational modeling predict reactivity for further functionalization?
Answer:
- DFT calculations : Predict electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and electron density maps .
- Molecular docking : Guides the design of bioactive analogs by simulating interactions with target proteins (e.g., kinase inhibitors) .
Basic: What analytical techniques quantify purity and stability of this compound?
Answer:
- HPLC-MS : Quantifies purity (>98%) and detects degradation products .
- TGA/DSC : Assesses thermal stability under storage conditions .
- Elemental analysis : Validates empirical formula (e.g., C₈H₉BrN₃) .
Advanced: How do substituent effects influence biological activity in pyrazolo-pyridine derivatives?
Answer:
- Bromine : Enhances lipophilicity and binding to hydrophobic enzyme pockets .
- Methyl groups : Improve metabolic stability by blocking oxidative sites .
- Structure-activity relationships (SAR) : Systematic substitution at C-3 and C-5 optimizes potency, as seen in kinase inhibitor studies .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent pairs : Ethanol/water or ethyl acetate/hexane yield high-purity crystals .
- Gradient cooling : Slow cooling from 60°C to rt minimizes amorphous byproducts .
Advanced: How is this compound utilized in multicomponent reactions (MCRs) for drug discovery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
